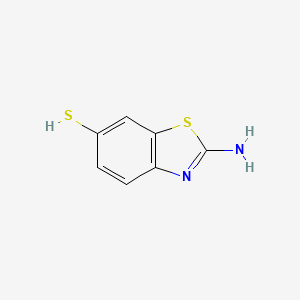

2-Amino-1,3-benzothiazole-6-thiol

Vue d'ensemble

Description

2-Aminobenzothiazole is a neutral carrier (ionophore) used to construct a poly (vinyl chloride)-based membrane electrode for determination of Ce 3+ ions . It bonds chemically to multiwalled carbon nanotubes to produce a sorbent which has been used for separation of Pb (II) from aqueous samples .

Synthesis Analysis

The synthesis of 2-aminobenzothiazole and its derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . Moreover, 2-aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles .

Molecular Structure Analysis

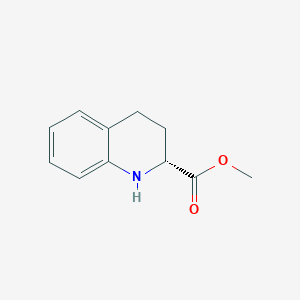

The molecular structure of 2-aminobenzothiazole involves a benzene ring fused to a thiazole ring . The nine atoms of the bicycle and the attached substituents are coplanar .

Chemical Reactions Analysis

2-Aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles since NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzothiazole include a melting point of 2 °C, boiling point of 227 to 228 °C, and a molar mass of 135.1863 g/mol . It is slightly soluble in water, freely soluble in alcohol, chloroform, concentrated acid, and diethyl ether .

Applications De Recherche Scientifique

Corrosion Inhibition

2-Amino-1,3-benzothiazole-6-thiol derivatives have shown effectiveness as corrosion inhibitors. Studies reveal that these compounds can inhibit steel corrosion in acidic environments. They adhere to metal surfaces through both physical and chemical means, providing enhanced stability and higher efficiency compared to other inhibitors in the benzothiazole family. This application is significant in industries where metal corrosion is a concern, such as in pipelines and machinery (Hu et al., 2016).

Biological Activities

Compounds derived from 2-Amino-1,3-benzothiazole-6-thiol have demonstrated various biological activities. These include antibacterial, antifungal, and anthelmintic properties, showcasing effectiveness against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Such properties are vital for developing new pharmaceuticals and treatments for infections (Amnerkar et al., 2015).

Industrial Applications

Derivatives of 1,3-benzothiazole-2-thiol, including 2-Amino-1,3-benzothiazole-6-thiol, have found uses in industrial applications. They exhibit a range of activities, including antibacterial, antifungal, antitumor, antispasmodic, anti-inflammatory, antioxidant, and antiallergic properties. These compounds are also utilized in the rubber industry to accelerate vulcanization, highlighting their diverse industrial relevance (Shagun et al., 2016).

Anticancer Potential

Research has identified 2-Amino-1,3-benzothiazole-6-thiol derivatives with potent anticancer activities. Specific compounds have shown inhibitory effects on various human cancer cell lines, indicating their potential as anticancer agents. The ability to induce apoptosis in cancer cells is particularly notable, suggesting a promising avenue for cancer treatment development (Shi et al., 2012).

Nonlinear Optical Properties

2-Amino-1,3-benzothiazole-6-thiol derivatives have been explored for their nonlinear optical properties. These properties are crucial for developing advanced materials used in optoelectronics and photonics. The synthesis of such compounds and their characterization in terms of solvatochromic behavior and thermal stability make them candidates for use in various technological applications (Costa et al., 2006).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-1,3-benzothiazole-6-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S2/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPCGRWFXJAOOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309660 | |

| Record name | 2-Amino-6-benzothiazolethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63493-81-2 | |

| Record name | 2-Amino-6-benzothiazolethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63493-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-benzothiazolethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-](/img/structure/B3276066.png)

![3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride](/img/structure/B3276098.png)